molecular formula C8H8N4O B2574105 2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 938020-24-7

2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No. B2574105
CAS RN: 938020-24-7
M. Wt: 176.179
InChI Key: AGMUKKMIMFVGRU-UHFFFAOYSA-N
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Description

2-Cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, commonly known as CPPT, is a novel heterocyclic compound that has recently been the subject of intense scientific research, due to its potential to be used in a variety of applications, such as drug development, materials science, and biochemistry. CPPT is a five-membered ring system composed of a nitrogen, two carbon atoms, a pyrazole ring, and a cyclopropyl group. This unique structure gives CPPT a range of interesting properties, such as increased solubility, thermal stability, and chemical stability, which makes it an attractive choice for a variety of applications.

Scientific Research Applications

Triazine Derivatives in Drug Discovery

Triazines represent a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. This structural feature imparts these molecules with a broad range of biological activities, making them valuable scaffolds in drug discovery. The literature review highlights several areas of application:

  • Antimicrobial and Antitumoral Activities : Triazine derivatives have been extensively studied for their antimicrobial, antitumoral, and antiviral properties. The development of novel triazoles with such activities is driven by their potential to address various diseases and conditions, including neglected diseases that significantly impact vulnerable populations (Ferreira et al., 2013).

  • Bioactive Diversity : The versatility of triazine scaffolds is further emphasized by their wide spectrum of biological activities, ranging from antibacterial and antifungal to anti-cancer, antiviral, antimalarial, and anti-inflammatory effects. This diversity makes triazines an interesting core moiety for researchers aiming to develop future drugs (Verma et al., 2019).

  • Chemical Reactivities and Biological Activities : Research on 3-thioxo-1,2,4-triazin-5-ones and their derivatives has revealed significant interest due to their applications in the medicinal, pharmacological, and biological fields. These compounds have shown promising anticancer, anti-HIV, and antimicrobial activities, among others, showcasing the potential of triazine derivatives in developing new bioactive systems (Makki et al., 2019).

  • Eco-Friendly Synthesis : The synthesis of 1,2,4-triazine derivatives has been an area of significant interest due to their abundance in literature and diverse applications. Research efforts have focused on developing more eco-friendly synthesis methods for these compounds, reflecting a broader trend towards sustainability in chemical synthesis (Rani et al., 2020).

  • Antibacterial Activity Against S. aureus : The antibacterial activity of 1,2,3-triazole- and 1,2,4-triazole-containing hybrids against Staphylococcus aureus highlights the medicinal potential of triazine derivatives. These compounds have shown to inhibit various bacterial mechanisms, suggesting their utility in developing novel anti-S. aureus agents, especially in the face of growing antibiotic resistance (Li et al., 2021).

properties

IUPAC Name

2-cyclopropyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c13-8-7-3-6(5-1-2-5)11-12(7)4-9-10-8/h3-5H,1-2H2,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMUKKMIMFVGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=NNC(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

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